Betulin ditosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

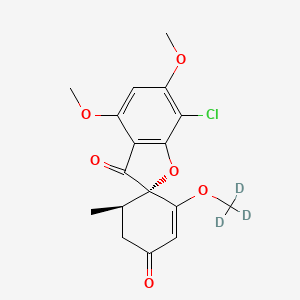

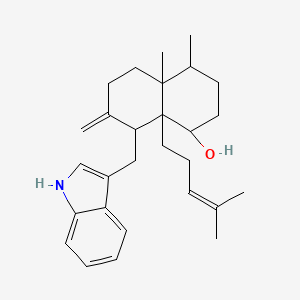

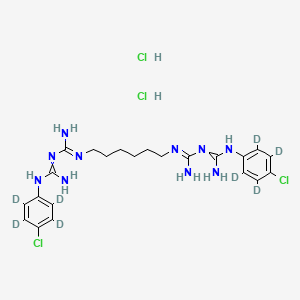

Le ditosylate de betuline est un dérivé de la betuline, un triterpène pentacyclique naturel que l'on trouve dans l'écorce des bouleaux. La betuline et ses dérivés, dont le ditosylate de betuline, ont suscité un intérêt considérable en raison de leur large éventail de propriétés biologiques et pharmacologiques.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le ditosylate de betuline est synthétisé à partir de la betuline par une réaction de tosylation. Le processus implique la réaction de la betuline avec le chlorure de p-toluènesulfonyle en présence d'une base telle que la pyridine ou la triéthylamine. La réaction se produit généralement à température ambiante et donne le ditosylate de betuline sous forme de solide cristallin blanc.

Méthodes de Production Industrielle : Bien que la synthèse du ditosylate de betuline soit principalement effectuée à l'échelle du laboratoire, le processus peut être mis à l'échelle pour une production industrielle. Les étapes clés comprennent l'extraction de la betuline à partir de l'écorce de bouleau, suivie de sa tosylation. L'utilisation de techniques d'extraction et de purification efficaces garantit un rendement élevé et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de Réactions : Le ditosylate de betuline subit diverses réactions chimiques, notamment :

Réactions de Substitution : Les groupes tosylates du ditosylate de betuline peuvent être substitués par des nucléophiles, conduisant à la formation de nouveaux dérivés.

Réactions de Transposition : Dans certaines conditions, le ditosylate de betuline peut subir des réactions de transposition pour former différentes structures triterpénoïdes.

Réactifs et Conditions Communs :

Réactions de Substitution : Les réactifs courants incluent des nucléophiles tels que des amines, des alcools et des thiols. Les réactions sont généralement effectuées dans des solvants polaires comme le diméthylformamide ou le diméthylsulfoxyde à des températures élevées.

Réactions de Transposition : Ces réactions nécessitent souvent un chauffage prolongé en présence de bases telles que l'acétate de sodium dans l'acide acétique.

Principaux Produits :

Réactions de Substitution : Les principaux produits sont des dérivés de la betuline avec divers groupes fonctionnels remplaçant les groupes tosylates.

Réactions de Transposition : Les principaux produits comprennent des structures triterpénoïdes transposées avec des systèmes cycliques et des groupes fonctionnels modifiés.

4. Applications de la Recherche Scientifique

Le ditosylate de betuline a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Il sert d'intermédiaire précieux dans la synthèse de divers dérivés triterpénoïdes ayant des activités biologiques potentielles.

5. Mécanisme d'Action

Le mécanisme d'action du ditosylate de betuline est principalement lié à sa capacité à subir des modifications chimiques, conduisant à la formation de dérivés bioactifs. Ces dérivés peuvent interagir avec diverses cibles moléculaires et voies, notamment :

Induction de l'Apoptose : Il a été démontré que les dérivés de la betuline induisent l'apoptose dans les cellules cancéreuses en activant la voie intrinsèque de l'apoptose.

Effets Anti-inflammatoires : Les dérivés de la betuline modulent les voies inflammatoires en inhibant l'expression des cytokines et des enzymes pro-inflammatoires.

Activité Antivirale : Les dérivés de la betuline présentent une activité antivirale en interférant avec la réplication virale et l'entrée dans les cellules hôtes.

Applications De Recherche Scientifique

Betulin ditosylate has a wide range of scientific research applications, including:

Chemistry: It serves as a valuable intermediate in the synthesis of various triterpenoid derivatives with potential biological activities.

Mécanisme D'action

The mechanism of action of betulin ditosylate is primarily related to its ability to undergo chemical modifications, leading to the formation of bioactive derivatives. These derivatives can interact with various molecular targets and pathways, including:

Induction of Apoptosis: Betulin derivatives have been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.

Anti-inflammatory Effects: Betulin derivatives modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes.

Antiviral Activity: Betulin derivatives exhibit antiviral activity by interfering with viral replication and entry into host cells.

Comparaison Avec Des Composés Similaires

Le ditosylate de betuline peut être comparé à d'autres composés similaires, tels que :

Betuline : Le composé parent à partir duquel le ditosylate de betuline est dérivé.

Acide Betulinique : Un dérivé bien connu de la betuline avec de puissantes activités anticancéreuses et anti-VIH.

Acide Betulonique : Un autre dérivé de la betuline, connu pour ses propriétés anticancéreuses.

Unicité du Ditosylate de Betuline : Le ditosylate de betuline est unique en raison de la présence de groupes tosylates, qui améliorent sa réactivité et en font un intermédiaire polyvalent pour la synthèse de divers composés bioactifs.

Propriétés

IUPAC Name |

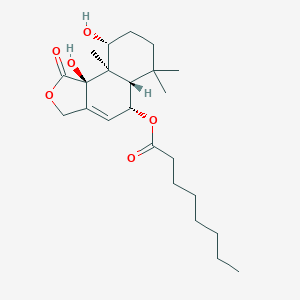

[5a,5b,8,8,11a-pentamethyl-9-(4-methylphenyl)sulfonyloxy-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62O6S2/c1-29(2)34-20-25-44(28-49-51(45,46)32-14-10-30(3)11-15-32)27-26-42(8)35(39(34)44)18-19-37-41(7)23-22-38(40(5,6)36(41)21-24-43(37,42)9)50-52(47,48)33-16-12-31(4)13-17-33/h10-17,34-39H,1,18-28H2,2-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIBIENYUPMCJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(C2C4CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)C(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.